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Compound of Interest

Compound Name: Bromo-dragonfly hydrochloride

Cat. No.: B131113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core original research surrounding Bromo-
Dragonfly hydrochloride (BDF), a potent synthetic phenethylamine. The following sections

provide a comprehensive overview of its synthesis, pharmacological activity, and mechanisms

of action, based on the foundational scientific literature. All quantitative data is summarized in

structured tables for ease of comparison, and detailed experimental protocols from key studies

are provided. Visual diagrams generated using the DOT language illustrate critical pathways

and workflows.

Introduction
Bromo-Dragonfly, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride,

is a powerful and long-acting hallucinogen first synthesized and described in 1998 by a team

led by David E. Nichols at Purdue University.[1][2] The compound was developed as a

research tool to investigate the structure and activity of serotonin receptors, particularly the 5-

HT₂A subtype.[1][2] Its name is derived from the dragonfly-like appearance of its chemical

structure.[1] Subsequent research, including an enantiospecific synthesis in 2001, has further

elucidated its potent pharmacological profile, which is characterized by high affinity for several

serotonin receptors and inhibition of monoamine oxidase A (MAO-A).[3][4]
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The following tables summarize the key quantitative data regarding the receptor binding

affinities and functional activity of Bromo-Dragonfly and its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT₂A 5-HT₂C 5-HT₂B Reference

(±)-Bromo-

Dragonfly
0.04 0.02 0.19 [5]

(R)-(-)-Bromo-

Dragonfly

Higher affinity

than (S)-

enantiomer

Higher affinity

than (S)-

enantiomer

Not specified [5]

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

Compound
Inhibition Constant
(Ki)

Type of Inhibition Reference

Bromo-Dragonfly 0.352 µM Competitive [4]

Experimental Protocols
This section details the methodologies for key experiments as described in the original

research papers.

Enantiospecific Synthesis of (R)-(-)-Bromo-Dragonfly
(Adapted from Chambers et al., 2001)
The enantiospecific synthesis of the more potent (R)-enantiomer of Bromo-Dragonfly was a

significant step in understanding its pharmacology.[3] The following is a summary of the

synthetic protocol:

Starting Material: The synthesis commences with a derivative of D-alanine.

Friedel-Crafts Acylation: The D-alanine derivative is reacted with 2,3,6,7-

tetrahydrobenzodifuran in a Friedel-Crafts acylation. This step introduces the core ring
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structure.

Intermediate Formation: This reaction yields an intermediate containing a β-keto moiety.

Reduction: The β-keto group is removed by treatment with triethylsilane in trifluoroacetic

acid.

Bromination: The tetrahydrobenzodifuran ring system is para-brominated using elemental

bromine.

Oxidation: The tetrahydrobenzodifuran ring is oxidized to the fully aromatic benzodifuran

system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Deprotection: The trifluoroacetyl protecting group on the amine is removed.

Salt Formation: The final product is obtained as the hydrochloride salt.

Radioligand Binding Assays (Adapted from Chambers et
al., 2001)
To determine the binding affinities of Bromo-Dragonfly for serotonin receptors, competitive

radioligand binding assays were employed.

Receptor Sources: NIH-3T3 cells expressing the 5-HT₂A receptor were used.

Radioligands: [³H]DOB and [¹²⁵I]DOI were used for the 5-HT₂A and 5-HT₂C receptors,

respectively.

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and

varying concentrations of the test compound (Bromo-Dragonfly).

Detection: The amount of radioligand bound to the receptors was measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then

calculated using the Cheng-Prusoff equation.
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Phosphoinositide Hydrolysis Assay (Adapted from
Chambers et al., 2001)
This assay was used to assess the functional activity (agonist efficacy) of Bromo-Dragonfly at

the 5-HT₂A receptor.

Cell Line: NIH-3T3 cells expressing the 5-HT₂A receptor were utilized.

Principle: Agonist activation of the Gq-coupled 5-HT₂A receptor stimulates phospholipase C,

leading to the hydrolysis of phosphoinositides and the production of inositol phosphates.

Procedure: Cells were incubated with varying concentrations of Bromo-Dragonfly.

Measurement: The accumulation of inositol phosphates was quantified to determine the

potency (EC₅₀) and efficacy of the compound.

MAO-A Inhibition Assay (Adapted from Noble et al.,
2018)
The inhibitory effect of Bromo-Dragonfly on MAO-A was determined through the following

protocol:

Enzyme Source: Human liver microsomes or recombinant human MAO-A.

Substrate: Serotonin (5-HT) or dopamine.

Method: The deamination of the substrate by MAO-A was measured in the presence and

absence of varying concentrations of Bromo-Dragonfly.

Analysis: The rate of metabolite formation was determined using liquid chromatography-

mass spectrometry (LC-MS/MS).

Calculation: The inhibition constant (Ki) and the type of inhibition (e.g., competitive) were

determined from the data.[4]
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The following diagrams, created using the DOT language, illustrate key aspects of Bromo-

Dragonfly's synthesis and mechanism of action.

Enantiospecific Synthesis Workflow

D-Alanine Derivative Friedel-Crafts Acylation
2,3,6,7-tetrahydrobenzodifuran
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Caption: Enantiospecific synthesis of Bromo-Dragonfly HCl.
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5-HT2A Receptor Signaling Pathway

Bromo-Dragonfly

5-HT2A Receptor

Agonist Binding

Gq/11

Activation

PLC

Activation

PIP2

Hydrolysis

IP3 DAG

Ca2+ release PKC activation

Downstream Effects

Click to download full resolution via product page

Caption: Canonical 5-HT2A receptor signaling cascade.
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Dual Mechanism of Action

Pharmacological Consequences
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Caption: Dual pharmacological action of Bromo-Dragonfly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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